![molecular formula C14H16N2O4 B610744 5-(3-(1-Methylcyclopropyl)propyl)-1H-pyrano(2,3-d)pyrimidine-2,4,7(3H)-trione CAS No. 915210-50-3](/img/structure/B610744.png)
5-(3-(1-Methylcyclopropyl)propyl)-1H-pyrano(2,3-d)pyrimidine-2,4,7(3H)-trione
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Overview
Description
SCH-900271 is a potent nicotinic acid receptor a gonist for the Treatment of Dyslipidemia.
Scientific Research Applications
Antibacterial and Antimicrobial Applications
Efficient Synthesis and Antibacterial Activity A study by Asadian, Davoodnia, and Beyramabadi (2018) elaborated on the synthesis of new pyrimido[5′,4′:5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones, which showed promising antibacterial activity against various bacteria including Staphylococcus aureus and Escherichia coli. The synthesis process involved a high yield reaction of certain carbonitriles with aliphatic carboxylic acids, suggesting a potential pathway via the tandem intramolecular Pinner–Dimroth rearrangement (Asadian, Davoodnia, & Beyramabadi, 2018).
Molecular Diversity and Biological Activity Al-Sheikh et al. (2020) described the synthesis of a diverse library of tetrasubstituted alkenes containing a barbiturate motif, including pyranopyrimidinones. These compounds were tested against various microbes like Escherichia coli and Staphylococcus aureus. While none exhibited activity against E. coli, some compounds showed weak activity against S. aureus, and strong activity against Schizosaccharomyces pombe, indicating selective antimicrobial properties (Al-Sheikh et al., 2020).
Anticancer Properties
Synthesis and Anticancer Activity of Pyrano[2,3-d]pyrimidine Derivatives Research by Abd El-Sattar et al. (2021) on pyrano[2,3-d]pyrimidine derivatives revealed significant antimicrobial and anticancer activities. The study noted the cytotoxic potentialities of these compounds against different cell lines via DNA intercalation and Topoisomerase II inhibition. Some derivatives exhibited higher anticancer activities than doxorubicin against various cell lines, highlighting their potential as potent anticancer agents (Abd El-Sattar et al., 2021).
Evaluation of Anticancer Activity In a study by Bhosle et al. (2019), an efficient and green method was developed for synthesizing pyrano[2,3-d]pyrimidine-2,4,7-triones, employing β-cyclodextrin as a catalyst. The synthesized compounds were tested for their in vitro anticancer activity against specific human cancer cell lines, and several compounds were identified as active and potent anticancer agents (Bhosle et al., 2019).
Catalytic Synthesis Applications
Hybrid Catalysts in Synthesis Parmar, Vala, and Patel (2023) emphasized the importance of pyranopyrimidine scaffolds in medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability. The review covered the synthetic pathways employed for the development of pyranopyrimidine derivatives, focusing on the application of various hybrid catalysts. This comprehensive review underscores the potential of these compounds in the development of lead molecules (Parmar, Vala, & Patel, 2023).
Ionic Liquid Catalysts for Synthesis Goli-Jolodar, Shirini, and Seddighi (2016) introduced succinimidinium hydrogensulfate ([H-Suc]HSO4), a Brönsted acidic ionic liquid, as an efficient catalyst for the synthesis of pyrano[2,3-d]pyrimidine dione derivatives. The catalyst facilitated the reactions with excellent yields and short reaction times, demonstrating its efficiency and reusability (Goli-Jolodar, Shirini, & Seddighi, 2016).
properties
CAS RN |
915210-50-3 |
---|---|
Product Name |
5-(3-(1-Methylcyclopropyl)propyl)-1H-pyrano(2,3-d)pyrimidine-2,4,7(3H)-trione |
Molecular Formula |
C14H16N2O4 |
Molecular Weight |
276.29 |
IUPAC Name |
5-[3-(1-methylcyclopropyl)propyl]-1H-pyrano[2,3-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C14H16N2O4/c1-14(5-6-14)4-2-3-8-7-9(17)20-12-10(8)11(18)15-13(19)16-12/h7H,2-6H2,1H3,(H2,15,16,18,19) |
InChI Key |
ARJKMWXLIHZLQZ-UHFFFAOYSA-N |
SMILES |
CC1(CC1)CCCC2=CC(=O)OC3=C2C(=O)NC(=O)N3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
SCH-900271; SCH 900271; SCH900271. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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